7-Bromobenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1188169-99-4 |
|---|---|
Molecular Formula |
C8H3BrN2S |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
7-bromo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H |
InChI Key |
GCUWBLZUMHYQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 7 Bromobenzo D Thiazole 2 Carbonitrile
Reactivity Profile of the Aryl Bromide Moiety
The carbon-bromine (C-Br) bond on the benzene (B151609) ring of the benzothiazole (B30560) system is a versatile handle for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis wikipedia.org. The aryl bromide at the 7-position of the benzothiazole ring is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex mdpi.comtcichemicals.com. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids and their derivatives tcichemicals.com.
The general catalytic cycle for the Suzuki coupling proceeds through three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of 7-Bromobenzo[d]thiazole-2-carbonitrile to form a Pd(II) intermediate.
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, typically requiring a base to facilitate the process.
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst mdpi.com.
While specific studies on this compound are not extensively detailed in the literature, the reaction conditions for similar heteroaromatic bromides are well-established. Challenges can arise with sterically hindered substrates or those containing coordinating heteroatoms, sometimes requiring specialized ligands or conditions to achieve good yields nih.gov.
| Parameter | Typical Conditions for Heteroaryl Bromide Suzuki Coupling | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd catalysts | Provides the active Pd(0) catalyst. |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) | Stabilizes the Pd catalyst and facilitates the catalytic cycle. |
| Boron Reagent | Arylboronic acid or Arylboronic ester | Source of the new aryl group. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |
| Temperature | 60-120 °C | Provides energy to overcome activation barriers. |
This table presents generalized conditions based on established Suzuki-Miyaura coupling methodologies for aryl halides and may require optimization for this compound. tcichemicals.comnih.gov
Beyond the Suzuki reaction, the aryl bromide moiety is amenable to other important palladium-catalyzed transformations.
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with primary or secondary amines wikipedia.orgacsgcipr.org. This reaction is of immense importance in pharmaceutical synthesis, where the introduction of amine functionalities is a common strategy. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (often sterically hindered biarylphosphines), and a base wikipedia.org.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ + Biarylphosphine Ligand (e.g., XPhos, RuPhos) + Base (e.g., NaOt-Bu) | Aryl Amine |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (co-catalyst) + Base (e.g., Et₃N) | Aryl Alkyne |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (optional) + Base (e.g., Et₃N) | Aryl Alkene |
This table illustrates common palladium-catalyzed cross-coupling reactions applicable to the aryl bromide moiety of the target compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group researchgate.net.
In this compound, the electron-withdrawing nature of the fused thiazole (B1198619) ring and the 2-carbonitrile group provides some electronic activation. However, SₙAr reactions on aryl halides like bromides generally require forcing conditions (high temperatures) and strong nucleophiles (e.g., alkoxides, thiolates, or amines) unless the system is highly activated researchgate.net. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex researchgate.net. While specific SₙAr studies on this compound are scarce, research on other electron-deficient brominated heterocycles demonstrates that this pathway can be a viable, though challenging, metal-free alternative to cross-coupling for installing certain nucleophiles mdpi.comresearchgate.net.
Transformations of the Carbonitrile Functional Group
The carbonitrile (cyano) group at the 2-position of the benzothiazole ring is another key site for chemical modification. It can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. This reaction can be catalyzed by either acid or base. In the context of the benzothiazole scaffold, it has been noted that the 2-carbonitrile group can be readily transformed under acidic conditions. Specifically, treatment with acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) can lead to hydrolysis, which may be followed by decarboxylation depending on the reaction conditions. This process provides a route to 7-bromo-benzothiazole-2-carboxylic acid or, with decarboxylation, 7-bromobenzothiazole. The carboxylic acid derivative itself serves as a valuable intermediate for further functionalization, such as the formation of amides or esters.
Reduction to Aminomethyl Derivatives
Information on the specific conditions and outcomes for the reduction of the nitrile group in this compound to an aminomethyl group is not available.
Nucleophilic Additions and Cycloadditions Involving the Nitrile Group
There is no available data on nucleophilic addition or cycloaddition reactions specifically targeting the nitrile functionality of this compound.
Exploration of Multi-Functionalization Pathways
Detailed studies on multi-functionalization pathways starting from this compound, which would involve sequential reactions at the bromine and nitrile positions, have not been reported in the searched literature.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their correlations can be assembled.
Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-Bromobenzo[d]thiazole-2-carbonitrile, the aromatic region of the ¹H NMR spectrum is of primary interest. The spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring.
Based on the substitution pattern, the proton at position 4 (adjacent to the sulfur atom) would likely appear as a doublet. The proton at position 5 would be expected to show a doublet of doublets due to coupling with both adjacent protons, and the proton at position 6 would appear as a doublet. The specific chemical shifts and coupling constants (J-values) are key to confirming these assignments. For similar benzothiazole (B30560) derivatives, aromatic protons typically resonate between δ 7.3 and δ 8.2 ppm. nih.govrsc.orguq.edu.au
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 7.9 - 8.2 | Doublet (d) | ~8.0 Hz |
| H-5 | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.0, ~1.5 Hz |
Note: This table represents predicted values based on known principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Carbon-¹³C NMR spectroscopy maps the carbon framework of a molecule. In the case of this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.
The spectrum would feature signals for the three protonated carbons of the benzene ring, the four quaternary carbons (two at the ring fusion, one bonded to bromine, and one part of the thiazole (B1198619) ring bonded to sulfur), and the carbon of the nitrile group. The nitrile carbon is typically found in the δ 110-120 ppm range. The carbon atom bonded to the electronegative bromine atom (C-7) would be shifted to a characteristic range, while the carbons of the thiazole ring (C-2, C-3a, C-7a) would have distinct chemical shifts reflecting their unique electronic environments. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (thiazole, nitrile-bearing) | 130 - 135 |
| C-4 | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 120 - 125 |
| C-7 (bromine-bearing) | 115 - 120 |
| C-3a (bridgehead) | 150 - 155 |
| C-7a (bridgehead) | 135 - 140 |
Note: This table represents predicted values based on known principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring, confirming their sequence (H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks linking the signals for H-4, H-5, and H-6 in the ¹H spectrum to the signals for C-4, C-5, and C-6 in the ¹³C spectrum, respectively. This allows for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the protons of the benzene ring (H-4, H-5, H-6) showing cross-peaks to the quaternary carbons (C-3a, C-7, C-7a) and the nitrile carbon (CN), thereby confirming the connectivity of the entire fused ring system and the position of the substituents. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₈H₃BrN₂S), HRMS provides an exact mass measurement that can confirm this formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Different ionization techniques can be used to generate ions for mass analysis.
Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound and is well-suited for molecules that can be analyzed in solution. nih.govmdpi.com For this compound, ESI would be expected to show a strong signal for the isotopic cluster corresponding to [C₈H₃BrN₂S+H]⁺.
Electron Ionization (EI): A higher-energy technique that often causes extensive fragmentation of the molecule. While it provides a clear molecular ion peak, the resulting fragmentation pattern serves as a molecular fingerprint that can provide valuable structural information. Characteristic fragments for this compound might include the loss of the bromine atom or the nitrile group. nih.gov
To analyze complex mixtures or to purify the compound before analysis, mass spectrometry is often coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UPLC). In an LC-MS or UPLC-MS setup, the sample is first injected into the chromatography system, where individual components are separated based on their chemical properties (e.g., polarity). As each component, such as this compound, elutes from the column, it is directly introduced into the mass spectrometer's ion source. nih.govresearchgate.net This hyphenated technique allows for the determination of the compound's purity and provides its mass spectrum simultaneously, making it a powerful tool for both qualitative and quantitative analysis of benzothiazole derivatives in various matrices. mac-mod.comacs.orgnih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
The most indicative absorption band for this molecule is that of the nitrile (C≡N) group. This group typically exhibits a sharp and strong absorption band in the region of 2200-2300 cm⁻¹. For structurally similar heterocyclic nitriles, this band has been observed around 2233 cm⁻¹, confirming the presence of the cyano functionality. mdpi.com
Other significant regions in the IR spectrum include:
Aromatic C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the benzothiazole ring system typically occur in the 1450-1650 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum, usually below 800 cm⁻¹.
The collective pattern of these absorptions provides a unique spectral fingerprint for this compound.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2200 - 2300 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Benzothiazole Core | C=N / C=C Stretch | 1450 - 1650 | Medium to Strong |
| Bromoalkane | C-Br Stretch | < 800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.
The benzothiazole ring is an aromatic, conjugated system. The presence of the bromine atom and the nitrile group as substituents can influence the electronic distribution and, consequently, the absorption spectrum. Generally, benzothiazole derivatives exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net For instance, the parent thiazole molecule shows absorption in the UV region. nist.gov The extended conjugation in the benzothiazole system, along with the influence of the bromo and nitrile substituents, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-fused aromatic systems.
Analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule, which is particularly important if the compound is being investigated for applications in materials science or as a chromophore.
X-ray Crystallography for Definitive Solid-State Structural Analysis
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula, C₈H₃BrN₂S.
This comparison serves as a crucial check for the purity and the empirical formula of the synthesized compound. A close agreement between the found and calculated values provides strong evidence for the correct elemental composition. This technique is routinely used in the characterization of newly synthesized heterocyclic compounds. mdpi.commdpi.com
Table 2: Theoretical Elemental Composition of this compound (C₈H₃BrN₂S)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage |
| Carbon | C | 12.01 | 96.08 | 40.19% |
| Hydrogen | H | 1.01 | 3.03 | 1.27% |
| Bromine | Br | 79.90 | 79.90 | 33.41% |
| Nitrogen | N | 14.01 | 28.02 | 11.72% |
| Sulfur | S | 32.07 | 32.07 | 13.42% |
| Total | 239.10 | 100.00% |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for its subsequent purification.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can observe the disappearance of starting materials and the appearance of the product spot. This allows for the determination of the optimal reaction time.
Column Chromatography: Following the completion of the synthesis, column chromatography is a standard method for the purification of the crude product. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Due to differences in polarity and affinity for the stationary phase, the components of the mixture travel down the column at different rates and are collected as separate fractions. This method is highly effective for isolating the pure this compound from any unreacted starting materials, byproducts, or other impurities. mdpi.com
Computational Chemistry and Mechanistic Investigations of this compound
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, properties, and reaction dynamics. For a molecule like this compound, these theoretical methods are invaluable for predicting its behavior and guiding experimental work. This section explores the application of various computational techniques to elucidate the characteristics of this specific benzothiazole derivative.
Advanced Applications in Chemical and Materials Science Research
Intermediates in Medicinal Chemistry-Oriented Synthesis
In the realm of medicinal chemistry, the value of a building block is defined by its ability to facilitate the construction of complex molecular architectures. 7-Bromobenzo[d]thiazole-2-carbonitrile serves as a prime example of such a scaffold, offering chemists a reliable and adaptable platform for synthesizing novel compounds for drug discovery research. The emphasis here is on the compound's synthetic utility—how its inherent chemical functionalities can be manipulated to build larger, more complex molecules—rather than the biological effectiveness of the final products. The benzothiazole (B30560) core is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological receptors, making them fertile ground for drug development. researchgate.netnih.govresearchgate.net
The two key functional groups, the C2-carbonitrile and the C7-bromo substituent, are the primary drivers of its synthetic versatility. The nitrile group is a precursor to the thiazoline (B8809763) ring found in certain bioactive molecules, while the bromine atom is an ideal handle for introducing molecular diversity through various cross-coupling reactions.
The synthesis of D-luciferin, the substrate for the luciferase enzyme responsible for the bioluminescence in fireflies, is a cornerstone of bio-imaging and reporter gene assays. nih.govumich.edu A critical step in the established synthetic routes to D-luciferin is the condensation of a 2-cyanobenzothiazole derivative with D-cysteine to form the characteristic thiazoline ring of the final molecule. ucl.ac.uksemanticscholar.org
Following this well-established synthetic logic, this compound is an ideal precursor for the synthesis of 7-bromo-D-luciferin analogues. The reaction proceeds via the nucleophilic attack of the thiol group of D-cysteine on the carbon of the nitrile, followed by cyclization involving the amino group, which constructs the thiazoline heterocycle.
Table 1: Synthetic Transformation for Luciferin (B1168401) Analogue Synthesis
| Reactant A | Reactant B | Key Transformation | Product Type |
|---|
This synthetic utility allows for the creation of halogenated luciferin analogues. The introduction of a bromine atom at the 7-position of the benzothiazole core can modulate the electronic properties of the luciferin molecule, potentially influencing its emission spectra and binding affinity with the luciferase enzyme. The development of such analogues is crucial for expanding the toolkit of bioluminescence imaging, aiming for probes with shifted emission wavelengths or enhanced quantum yields. arkat-usa.org
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive scaffolds) into a single hybrid molecule. researchgate.netnih.gov This approach aims to create compounds with improved affinity, selectivity, or a modified mode of action by targeting multiple biological pathways simultaneously. The benzothiazole nucleus is a frequently utilized scaffold in this approach due to its widespread appearance in medicinally active compounds. nih.govacs.org
This compound is an exemplary scaffold for molecular hybridization, offering two distinct and orthogonal points for modification.
The C7-Bromo Group: The bromine atom is a versatile functional handle for transition-metal-catalyzed cross-coupling reactions. This allows for the covalent linking of the benzothiazole core to a wide array of other molecular fragments, such as aryl, heteroaryl, alkyl, or alkyne groups. Reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to attach other pharmacophores at this position.
The C2-Carbonitrile Group: The nitrile group offers a different set of chemical transformations. It can be:
Hydrolyzed to a carboxylic acid or an amide.
Reduced to a primary amine.
Reacted with organometallic reagents to form ketones.
Used to construct other heterocyclic rings, such as tetrazoles.
The presence of these two functional groups allows for a stepwise and controlled synthesis of complex hybrid molecules, where different bioactive moieties can be appended to the benzothiazole core.
Table 2: Reactive Sites of this compound for Molecular Hybridization
| Position | Functional Group | Potential Reactions for Hybridization |
|---|---|---|
| C7 | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille cross-coupling |
This dual reactivity makes the compound a powerful tool for generating libraries of novel and structurally diverse compounds for high-throughput screening in drug discovery programs.
Contributions to Polymer Science and Advanced Functional Materials
While less documented than its role in medicinal chemistry, the structure of this compound suggests potential applications in the synthesis of advanced functional materials and polymers. The combination of an aromatic, electron-deficient benzothiazole ring with a reactive bromine atom makes it a candidate for creating materials with interesting electronic and photophysical properties.
The primary utility in polymer science would be through metal-catalyzed cross-coupling polymerization reactions. Although this compound is monofunctional with respect to the bromine atom, it can be utilized in several ways:
End-Capping Agent: In polymerization reactions, controlling the chain length and terminating the polymer chain is crucial. This compound can be used as an end-capping agent to introduce the benzothiazole-2-carbonitrile moiety at the terminus of a polymer chain. This can be used to tune the electronic properties (e.g., electron affinity) of the resulting polymer or to provide a reactive handle (the nitrile group) for subsequent modifications.
Side-Chain Functionalization: The compound can be attached as a pendant group to a polymer backbone. For instance, it could be coupled to a pre-functionalized polymer containing boronic ester groups. Incorporating the polar and electron-withdrawing benzothiazole-2-carbonitrile unit as a side chain can significantly alter the solubility, morphology, and electronic characteristics of the host polymer.
The thiazole (B1198619) and benzothiazole moieties are known components in conjugated polymers used in organic electronics, such as organic solar cells and field-effect transistors. researchgate.net The introduction of this specific functional group could be a strategy to fine-tune the performance of such materials.
Future Perspectives and Emerging Research Avenues
Discovery of Novel and More Efficient Synthetic Methodologies
The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For 7-Bromobenzo[d]thiazole-2-carbonitrile, future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste.
One promising area is the application of palladium- and copper-catalyzed C-H functionalization and intramolecular C-S bond formation. This approach, which has been successfully applied to other substituted 2-cyanobenzothiazoles, could enable a more direct and atom-economical synthesis from readily available starting materials. nih.govresearchgate.net The optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, will be crucial for achieving high yields and regioselectivity, particularly in differentiating between the C-H bonds at various positions of the benzene (B151609) ring.
Electrochemical synthesis offers another green and efficient alternative. The electrochemical oxidative cyanation of benzothiazoles has been demonstrated for various derivatives, providing a metal-free approach to introducing the carbonitrile group. jst.go.jp Future work could explore the application of this methodology to 7-bromobenzothiazole, potentially offering a milder and more selective route compared to traditional methods that may require harsh reagents.
Investigation of Unconventional Reactivity Patterns and Unexplored Functionalizations
The bromine atom at the 7-position and the carbonitrile group at the 2-position of this compound offer multiple sites for further chemical transformations. Future research is expected to delve into the unconventional reactivity of this molecule to access novel chemical space.
The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the 7-position, leading to the generation of diverse libraries of compounds for screening in different applications. The interplay between the electron-withdrawing nitrile group and the bromo substituent could lead to unique reactivity and selectivity in these transformations.
The reactivity of the benzothiazole (B30560) ring itself, particularly in the context of the 7-bromo substituent, warrants further investigation. For instance, regioselective nucleophilic aromatic substitution reactions on related dibrominated benzothiadiazoles have been shown to be highly selective. mdpi.com Similar studies on this compound could reveal interesting reactivity patterns and provide access to novel derivatives that are not easily accessible through other means.
Further Integration of Artificial Intelligence and Automation in Synthetic Organic Chemistry
Expansion of Advanced Applications in Niche Functional Materials
While the primary focus for many benzothiazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for functional materials. Future research on this compound could explore its potential in niche material science applications.
The benzothiazole core is known to exhibit interesting optical properties, and strategic functionalization can tune these properties for specific applications. For example, derivatives of benzothiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The introduction of different substituents at the 7-position via cross-coupling reactions could lead to new materials with tailored emission wavelengths and quantum yields.
Furthermore, the bromine atom can be a site for polymerization, opening up the possibility of creating novel polymers incorporating the this compound moiety. These polymers could possess unique thermal, electronic, or optical properties, making them suitable for applications in areas such as organic electronics or as components of advanced composites.
Synergistic Approaches Bridging Synthetic Chemistry and Computational Design
The synergy between synthetic chemistry and computational design is becoming increasingly important for the rational design of molecules with desired properties. For this compound, this collaborative approach can guide the synthesis of new derivatives with enhanced performance in specific applications.
Computational methods, such as density functional theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can help chemists understand the impact of different substituents on the molecule's properties and prioritize synthetic targets. For instance, computational screening could be used to identify substituents at the 7-position that would be most likely to lead to materials with desirable optical or electronic characteristics.
This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The experimental data obtained from the synthesized compounds can then be used to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of computational design, chemical synthesis, and experimental characterization holds great promise for the accelerated discovery of new functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromobenzo[d]thiazole-2-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and halogenation. For example:
- Condensation-Cyclization : React 2-aminobenzothiazole derivatives with brominated aldehydes (e.g., 4-bromobenzaldehyde) under acidic conditions, followed by cyclization using reagents like malononitrile .
- Appel’s Salt Methodology : A six-step synthesis involving thiazole ring formation using Appel’s salt (C₃H₆ClN₃S), as demonstrated for structurally similar thiazole-fused xanthones .
- Key Considerations : Monitor reaction progress via TLC, and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR (DMSO-d₆ or CDCl₃) to confirm the bromine substituent’s position and carbonitrile functionality. Long-range correlations (HMBC/HMQC) resolve ambiguous signals .
- IR Spectroscopy : Identify characteristic peaks for C≡N (~2200 cm⁻¹) and C-Br (~600 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.4%) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight, light-protected containers at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) .
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to -20°C for crystal formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DABCO) to accelerate cyclization .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and solubility .
- Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions (30 min vs. 12 hr conventional heating) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to differentiate diastereomers or rotational isomers .
- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (Gaussian 9.0, B3LYP/6-31G* basis set) .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation in ethanol/water) and analyzing packing motifs .
Q. What computational approaches are used to design derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (AMBER force field) .
Q. How is the biological activity of this compound evaluated?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Measure inhibition of acetylcholinesterase (Ellman’s method) or kinases (radiolabeled ATP assays) .
- ADMET Profiling : Predict pharmacokinetics (SwissADME) and toxicity (ProTox-II) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
